molecular formula C25H42N2 B1262855 Hookerianamide K

Hookerianamide K

Cat. No.: B1262855
M. Wt: 370.6 g/mol
InChI Key: JLDLXPZTQHZTBT-JYNQZMPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hookerianamide K is a coumarin-derived alkaloid isolated from Sarcococca hookeriana (Buxaceae family). It has garnered attention for its anti-cholinesterase activity, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative disorders like Alzheimer’s disease. Its molecular structure, characterized by a coumarin backbone with specific substitutions, contributes to its bioactivity and distinguishes it from other alkaloids. Notably, this compound has been classified as "drug-sensitive" in pharmacological screenings, suggesting favorable therapeutic compatibility .

Properties

Molecular Formula

C25H42N2

Molecular Weight

370.6 g/mol

IUPAC Name

(3S,8R,9S,10R,13R,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,N,10,13-tetramethyl-2,3,6,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C25H42N2/c1-17(26(4)5)21-10-11-22-20-9-8-18-16-19(27(6)7)12-14-24(18,2)23(20)13-15-25(21,22)3/h11,16-17,19-21,23H,8-10,12-15H2,1-7H3/t17-,19-,20-,21+,23-,24-,25+/m0/s1

InChI Key

JLDLXPZTQHZTBT-JYNQZMPESA-N

Isomeric SMILES

C[C@@H]([C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)N(C)C)C)N(C)C

Canonical SMILES

CC(C1CC=C2C1(CCC3C2CCC4=CC(CCC34C)N(C)C)C)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The following table and discussion highlight Hookerianamide K’s pharmacological and structural distinctions from related compounds:

Table 1: Anti-Cholinesterase Activity of this compound and Analogues

Compound Name Plant Source Enzyme Inhibition (%) Activity Value (mg/mL) Chemical Class
This compound Sarcococca hookeriana 24.2 4.0 Coumarin
Kesselridine Colchicum speciosum 3.02 3.38 Alkaloid
Kesselringine Colchicum speciosum 3.47 4.26 Alkaloid
Luteidine Colchicum speciosum 4.21 3.85 Alkaloid
Mahanimbine Murraya koenigii 0.03 N/A Carbazole Alkaloid
N-allylnorgalanthamine Leucojum aestivum 0.18 N/A Amaryllidaceae Alkaloid

Source: Adapted from anti-cholinesterase activity studies .

Key Findings :

Superior Enzyme Inhibition : this compound exhibits significantly higher AChE/BChE inhibition (24.2%) compared to Colchicum-derived alkaloids like Kesselridine (3.02%) and Kesselringine (3.47%). This suggests its coumarin scaffold may enhance target engagement compared to simpler alkaloid frameworks .

Functional Analogues in Neurodegenerative Research :

  • Hookerianamide J : A structural analogue from the same plant family, Hookerianamide J was identified as a potent inhibitor of prolyl oligopeptidase (POP), a target in Parkinson’s disease. While this compound focuses on cholinesterase inhibition, Hookerianamide J’s GoldScore (molecular docking score) of ~70 suggests divergent therapeutic applications .
  • Metergoline and Pipercallosine : These POP inhibitors exhibit stronger blood-brain barrier (BBB) permeability than this compound, which has a molecular weight slightly exceeding optimal BBB thresholds. This limitation may restrict this compound’s utility in central nervous system disorders unless structural modifications are pursued .

Q & A

Q. What are the primary natural sources of Hookerianamide K, and what methodological approaches are recommended for its isolation and purification?

To isolate this compound, researchers should prioritize phytochemical extraction protocols using solvents like methanol or dichloromethane, followed by chromatographic techniques (e.g., column chromatography, HPLC). Fractionation should be guided by bioactivity assays or NMR-based dereplication to avoid redundancy with known compounds . Purity validation requires a combination of spectroscopic (NMR, MS) and chromatographic (HPLC-DAD) methods, with comparisons to published spectral data when available.

Q. Which spectroscopic techniques are essential for the structural elucidation of this compound, and how should spectral discrepancies be addressed?

Core techniques include 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) for carbon skeleton determination and MS (HRESIMS) for molecular formula confirmation. Discrepancies in NOESY/ROESY data (e.g., conflicting stereochemical assignments) should be resolved by re-evaluating solvent effects, temperature-dependent NMR experiments, or computational modeling (DFT-NMR) to validate proposed configurations .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound, and how should researchers design dose-response experiments?

Standard assays include cytotoxicity (MTT/SRB), anti-inflammatory (COX-2 inhibition), and antimicrobial (MIC determination) protocols. Dose-response experiments must use logarithmic concentration ranges (e.g., 0.1–100 µM) with triplicate measurements and include positive controls (e.g., doxorubicin for cytotoxicity). IC₅₀ values should be calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers optimize the total synthesis of this compound to address low yields in key stereoselective steps?

Retrosynthetic analysis should prioritize modular approaches to handle stereochemical complexity. For low-yielding steps (e.g., macrocyclization), consider alternative catalysts (Grubbs vs. Hoveyda-Grubbs for olefin metathesis) or solvent systems (high-dilution conditions). Kinetic vs. thermodynamic control in stereoselective reactions can be evaluated using DFT calculations to identify transition-state barriers .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies may arise from ligand flexibility or solvation effects. Use molecular dynamics simulations (MD) to account for protein-ligand conformational changes, and validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities experimentally. Adjust force fields in computational models to better reflect physiological conditions .

Q. How should researchers design metabolomic studies to investigate the biosynthetic pathways of this compound in its native plant species?

Employ stable isotope labeling (e.g., ¹³C-glucose) combined with LC-HRMS/MS to trace precursor incorporation. Correlate temporal expression of biosynthetic genes (via RNA-Seq) with metabolite profiles using multivariate analysis (PCA, OPLS-DA). CRISPR-Cas9 gene editing can silence candidate genes to confirm their role in biosynthesis .

Q. What analytical methodologies are recommended for detecting this compound in complex biological matrices, such as plasma or tissue samples?

Use UPLC-QTOF-MS with ionization optimization (ESI+/ESI−) and MRM (multiple reaction monitoring) for sensitivity. Validate the method with spike-recovery experiments (80–120% recovery range) and matrix-matched calibration curves. For tissue imaging, MALDI-TOF-MS provides spatial resolution to localize the compound .

Methodological Considerations

  • Data Reproducibility : Document experimental parameters exhaustively (e.g., NMR spectrometer frequency, solvent batch) to enable replication .
  • Contradiction Analysis : Use funnel plots or Bland-Altman analyses to assess systematic biases in conflicting datasets .
  • Ethical Reporting : Disclose negative results (e.g., lack of bioactivity in certain assays) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hookerianamide K
Reactant of Route 2
Hookerianamide K

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